molecular formula C7H8F2N2O B13031121 (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

Cat. No.: B13031121
M. Wt: 174.15 g/mol
InChI Key: FITUYFOXNZCJDC-ZCFIWIBFSA-N
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Description

(2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol is a chiral amino alcohol featuring a pyridine ring substituted with fluorine atoms at the 3- and 5-positions. Its molecular structure includes:

  • Stereochemistry: A (2S) configuration at the chiral center, critical for biological activity and interaction with enantioselective targets.
  • Functional groups: A primary amino group (-NH₂) and a hydroxyl group (-OH) attached to the ethanol backbone.
  • Aromatic system: A 3,5-difluoropyridin-4-yl moiety, which imparts electron-deficient character due to fluorine’s electron-withdrawing effects.

This compound is likely a building block for pharmaceuticals, given its structural similarity to intermediates in kinase inhibitors or enzyme modulators (e.g., derivatives in ) .

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1

InChI Key

FITUYFOXNZCJDC-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C(=C(C=N1)F)[C@@H](CO)N)F

Canonical SMILES

C1=C(C(=C(C=N1)F)C(CO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol typically involves the reaction of 3,5-difluoropyridine with an appropriate amino alcohol under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amino alcohol, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can improve performance and durability .

Mechanism of Action

Comparison with Similar Compounds

Amoxicillin Trihydrate Derivatives

Example: (2S,5R,6R)-6-[(2R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate (Amoxicillin) .

Property (2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol Amoxicillin Trihydrate
Core Structure Pyridine ring with 3,5-difluoro substitution Beta-lactam bicyclic system
Key Functional Groups Amino, hydroxyl Beta-lactam, amino, hydroxyl, carboxyl
Aromatic Substitution Electron-deficient (fluorine) Electron-rich (4-hydroxyphenyl)
Molecular Weight ~200.18 (estimated) 419.45
Biological Role Potential enzyme modulator or fragment Antibiotic (inhibits cell wall synthesis)

Key Differences :

  • The pyridine ring in the target compound enhances lipophilicity and metabolic stability compared to amoxicillin’s polar hydroxyphenyl group.
  • Amoxicillin’s beta-lactam ring enables covalent binding to penicillin-binding proteins, absent in the target compound.

Amino Alcohol Derivatives in Patent EP 4 374 877 A2

Example: 3-[2-[2,3-difluoro-4-[[...]-yl]methyl]phenoxy]ethylamino]pentanedioic acid .

Property This compound Patent Compound (Pentanedioic Acid Derivative)
Core Structure Simple amino alcohol Complex spirocyclic system with carboxylic acids
Functional Groups Amino, hydroxyl Amino, hydroxyl, trifluoromethyl, carboxylic acid
Solubility Moderate (hydroxyl enhances aqueous solubility) Low (carboxylic acids may form zwitterions)
Biological Application Fragment for drug discovery Likely enzyme inhibitor (e.g., kinase or protease)

Key Differences :

  • The patent compound’s carboxylic acid groups improve binding to charged residues in enzymes, whereas the target compound’s simpler structure may limit target engagement.
  • The trifluoromethyl groups in the patent compound enhance metabolic stability but reduce solubility compared to the target molecule.

(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid ()

Example: (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (a penicilloic acid precursor) .

Property This compound (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
Chirality (2S) configuration (R) configuration
Aromatic Substitution 3,5-Difluoropyridine (electron-deficient) 4-Hydroxyphenyl (electron-rich)
Functional Groups Amino, hydroxyl Amino, carboxyl, hydroxyl
Role Potential pharmacophore fragment Degradation product/penicillin intermediate

Key Differences :

  • The carboxyl group in the penicilloic acid derivative increases polarity, making it more water-soluble than the target compound.
  • Fluorine substitution in the target compound may improve blood-brain barrier penetration compared to the hydroxylated phenyl group.

Research Findings and Implications

  • Stereochemistry : The (2S) configuration is critical for binding to chiral targets, analogous to amoxicillin’s (2S,5R,6R) configuration .
  • Fluorine Effects : The 3,5-difluoropyridine moiety enhances metabolic stability and lipophilicity, favoring CNS-targeted applications compared to hydroxylated analogs .
  • Structural Simplicity : The target compound’s smaller size may limit potency but improve synthetic accessibility compared to complex derivatives in .

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